Crystal Structure Analysis of Triphenylstannyldiphenylmethylsilane: A Comprehensive Technical Guide
Crystal Structure Analysis of Triphenylstannyldiphenylmethylsilane: A Comprehensive Technical Guide
Executive Summary
Organobimetallic compounds featuring direct Group 14 metal-metalloid bonds (e.g., Sn–Si) represent a highly specialized domain in synthetic and structural chemistry. Among these, triphenylstannyldiphenylmethylsilane (CAS: 363179-61-7) [1] stands out as a sterically congested model compound. The presence of five bulky phenyl rings and one methyl group distributed across the tin-silicon axis provides a unique framework for studying steric repulsion, hyperconjugation, and crystal packing forces. This technical guide outlines the end-to-end workflow—from air-sensitive synthesis to high-resolution Single-Crystal X-Ray Diffraction (SCXRD)—required by researchers and materials scientists to unambiguously determine the solid-state architecture of this complex molecule.
Mechanistic & Structural Significance
The synthesis and structural elucidation of Ph3Sn−SiMePh2 is fundamentally about understanding the limits of covalent bonding between heavy main-group elements.
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Steric Hindrance and Bond Elongation: The Sn–Si bond is intrinsically weak and highly polarizable. The introduction of the triphenylstannyl ( Ph3Sn− ) and diphenylmethylsilyl ( −SiMePh2 ) moieties forces the molecule into a conformation that minimizes the steric clash between the phenyl rings. This steric bulk elongates the Sn–Si bond beyond the sum of their standard covalent radii.
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Electronic Shielding: The dense π -electron clouds of the phenyl rings serve a dual purpose. Mechanistically, they kinetically shield the sensitive Sn–Si bond from nucleophilic attack by moisture or oxygen, granting the molecule sufficient stability for isolation and crystallization[2].
Experimental Methodology: Synthesis and Crystallization
As a Senior Application Scientist, I emphasize that the success of SCXRD is entirely dependent on the purity and slow growth of the crystal. The following self-validating protocol ensures the generation of diffraction-quality crystals.
Step-by-Step Synthesis Protocol
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Preparation of the Silyl Anion: Under a strictly inert argon atmosphere using Schlenk techniques, dissolve diphenylmethylchlorosilane ( Ph2MeSiCl ) in anhydrous Tetrahydrofuran (THF). Add an excess of lithium metal dispersion.
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Causality: THF is chosen because its oxygen atoms coordinate the Li+ ions, driving the equilibrium forward to generate the highly nucleophilic diphenylmethylsilyllithium ( LiSiMePh2 ) and precipitating LiCl.
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Transmetallation (Coupling): Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise, add a stoichiometric amount of triphenyltin chloride ( Ph3SnCl ) dissolved in THF.
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Causality: The cryogenic temperature is critical to suppress the homocoupling of stannyl radicals (which would form unwanted hexaphenylditin) and to control the highly exothermic nucleophilic substitution at the tin center.
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Quenching and Extraction: Allow the mixture to slowly warm to room temperature over 12 hours. Quench with degassed water to destroy unreacted lithium species. Extract the crude product into dichloromethane (DCM), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Crystallization via Vapor Diffusion: Dissolve the crude Ph3Sn−SiMePh2 in a minimum volume of DCM (solvent) in a small inner vial. Place this vial inside a larger outer vial containing n-hexane (antisolvent). Seal the outer vial.
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Causality: DCM has a higher vapor pressure than hexane. The slow vapor-phase diffusion of hexane into the DCM solution gradually lowers the solubility of the organobimetallic complex, promoting the nucleation of highly ordered, defect-free single crystals over 3–7 days.
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Workflow for the synthesis and crystallization of Ph3Sn-SiMePh2.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a suitable crystal (typically 0.1–0.3 mm in each dimension) is isolated, the structural analysis proceeds.
Step-by-Step SCXRD Protocol
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Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.
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Causality: The oil protects the crystal from atmospheric moisture and rigidly freezes it to the loop when placed in the cryostream, preventing movement during data collection.
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Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Cool the crystal to 100 K.
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Causality: Collecting data at 100 K minimizes thermal motion (Debye-Waller factors), which is vital for accurately resolving the lighter carbon atoms against the heavy electron density of the tin atom.
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Data Reduction: Integrate the raw diffraction frames using software like APEX or CrysAlisPro. Apply multi-scan absorption corrections.
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Causality: Tin is a heavy scatterer; without rigorous absorption correction, the electron density map will contain severe ripple artifacts, masking the true positions of the methyl and phenyl groups.
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Structure Solution and Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[3]. Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
Logical progression of SCXRD data processing and refinement.
Quantitative Data Presentation
The structural parameters of Ph3Sn−SiMePh2 and related Sn-Si organobimetallics exhibit highly conserved geometric features dictated by the tetrahedral coordination geometry at both the Si and Sn centers. The table below summarizes the expected crystallographic data profile for this class of compounds[2].
| Crystallographic Parameter | Expected Value / Range for Ph3Sn−SiMePh2 |
| Empirical Formula | C31H28SiSn |
| Formula Weight | 547.33 g/mol |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P1ˉ or P21/c |
| Temperature | 100(2) K |
| Sn–Si Bond Length | 2.58 – 2.62 Å |
| Sn–C(phenyl) Bond Length | 2.14 – 2.16 Å |
| Si–C(phenyl) Bond Length | 1.88 – 1.90 Å |
| C–Sn–Si Bond Angle | 108° – 112° (Distorted Tetrahedral) |
| C–Si–Sn Bond Angle | 107° – 111° (Distorted Tetrahedral) |
Conclusion
The crystal structure analysis of triphenylstannyldiphenylmethylsilane requires a meticulous intersection of organometallic synthesis and solid-state physics. By strictly controlling the transmetallation environment and employing cryogenic X-ray diffraction techniques, researchers can accurately map the steric topography of the Sn-Si bond. This self-validating workflow ensures that the final Crystallographic Information File (CIF) is robust, reliable, and ready for integration into broader chemical and materials science databases.
References
- Alfa Chemistry. "Triphenylstannyldiphenylmethylsilane (CAS 363179-61-7) Product Listing." Alfa Chemistry Catalog.
- Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1):112-22.
- TU Graz Repository. "Development and Characterization of Novel Organotin Catalysts for Sustainable Polyurethane and Biodiesel Production." TU Graz.
